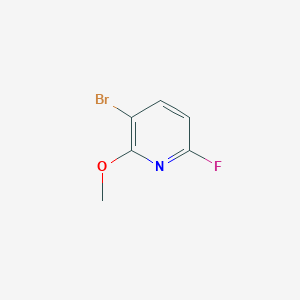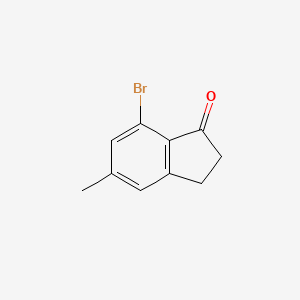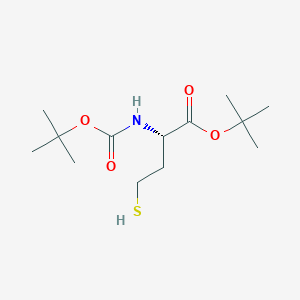
(S)-Tert-butyl 2-(tert-butoxycarbonylamino)-4-mercaptobutanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-Tert-butyl 2-(tert-butoxycarbonylamino)-4-mercaptobutanoate is a compound that features a tert-butyl ester and a tert-butoxycarbonyl (Boc) protected amino group. This compound is often used in organic synthesis, particularly in peptide synthesis, due to its stability and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Tert-butyl 2-(tert-butoxycarbonylamino)-4-mercaptobutanoate typically involves the protection of the amino group with a Boc group and the esterification of the carboxyl group with a tert-butyl group. One common method involves the use of di-tert-butyl dicarbonate (Boc2O) for the Boc protection and tert-butyl alcohol for the esterification .
Industrial Production Methods
Industrial production of this compound often employs flow microreactor systems, which offer a more efficient, versatile, and sustainable process compared to traditional batch methods . These systems allow for precise control over reaction conditions, leading to higher yields and purity.
化学反応の分析
Types of Reactions
(S)-Tert-butyl 2-(tert-butoxycarbonylamino)-4-mercaptobutanoate can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The ester and Boc groups can be reduced under specific conditions.
Substitution: The Boc group can be removed under acidic conditions, and the ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or other reducing agents.
Substitution: Trifluoroacetic acid (TFA) for Boc deprotection and aqueous base for ester hydrolysis.
Major Products Formed
Oxidation: Disulfides.
Reduction: Alcohols and amines.
Substitution: Free amino acids and carboxylic acids.
科学的研究の応用
(S)-Tert-butyl 2-(tert-butoxycarbonylamino)-4-mercaptobutanoate is widely used in scientific research, particularly in the fields of:
Chemistry: As a building block in peptide synthesis and other organic syntheses.
Biology: In the study of protein structure and function.
Medicine: As a precursor in the synthesis of pharmaceuticals.
Industry: In the production of fine chemicals and materials.
作用機序
The mechanism of action of (S)-Tert-butyl 2-(tert-butoxycarbonylamino)-4-mercaptobutanoate involves its reactivity as a protected amino acid derivative. The Boc group provides stability during synthesis, preventing unwanted reactions at the amino group. Upon deprotection, the free amino group can participate in further reactions, such as peptide bond formation .
類似化合物との比較
Similar Compounds
(S)-Tert-butyl 2-(tert-butoxycarbonylamino)-4-hydroxybutanoate: Similar structure but with a hydroxyl group instead of a thiol group.
(S)-Tert-butyl 2-(tert-butoxycarbonylamino)-4-methylbutanoate: Similar structure but with a methyl group instead of a thiol group.
Uniqueness
(S)-Tert-butyl 2-(tert-butoxycarbonylamino)-4-mercaptobutanoate is unique due to the presence of the thiol group, which provides additional reactivity and functionality in synthetic applications. This makes it particularly useful in the synthesis of sulfur-containing peptides and other compounds .
特性
IUPAC Name |
tert-butyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-sulfanylbutanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO4S/c1-12(2,3)17-10(15)9(7-8-19)14-11(16)18-13(4,5)6/h9,19H,7-8H2,1-6H3,(H,14,16)/t9-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFSKWXGSKKCBDW-VIFPVBQESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CCS)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H](CCS)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
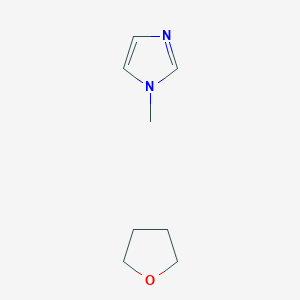
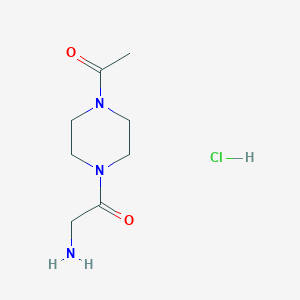
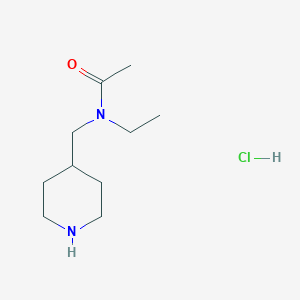
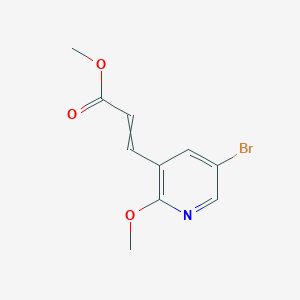
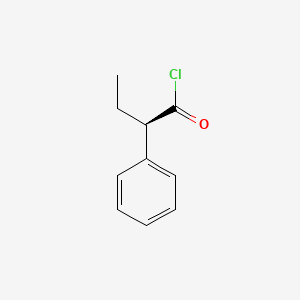
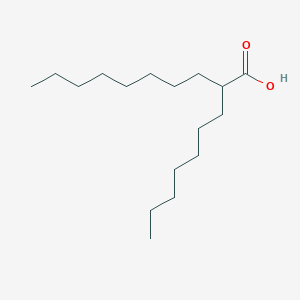
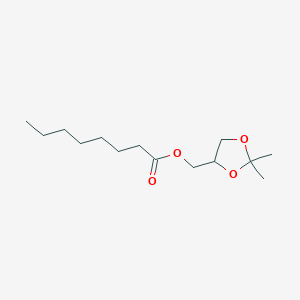
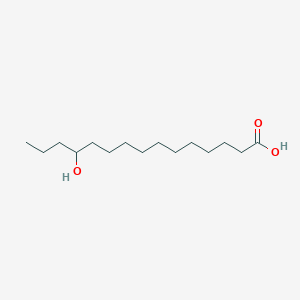
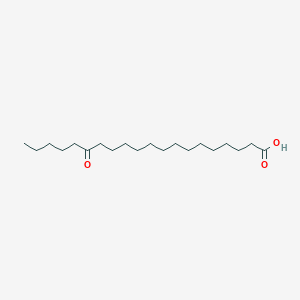
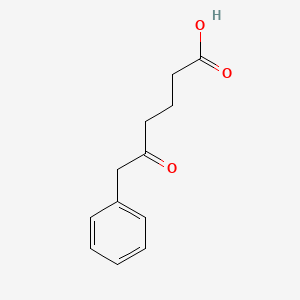
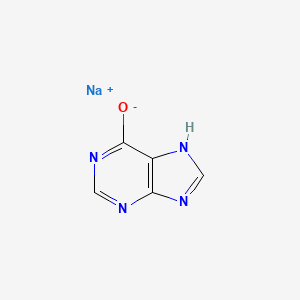
![N-((1S,2S)-2-Amino-1,2-diphenylethyl)-1-((1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonamide](/img/structure/B8226272.png)
